BenchChemオンラインストアへようこそ!

4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol

Estrogen receptor NF-κB inhibition Pathway-selective ligand

4-(1-Cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol (CAS 680611-78-3) belongs to the substituted 4-(indazol-3-yl)phenol class, a family of non-steroidal, pathway-selective estrogen receptor (ER) ligands first disclosed by Wyeth Research. These compounds inhibit NF-κB-mediated inflammatory gene transcription without triggering classical estrogenic proliferative responses, positioning them as candidates for treating inflammatory components of diseases such as rheumatoid arthritis and atherosclerosis.

Molecular Formula C18H17FN2O
Molecular Weight 296.3 g/mol
CAS No. 680611-78-3
Cat. No. B8624625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol
CAS680611-78-3
Molecular FormulaC18H17FN2O
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C3=C(C=CC=C3F)C(=N2)C4=CC=C(C=C4)O
InChIInChI=1S/C18H17FN2O/c19-16-7-3-6-15-17(12-8-10-14(22)11-9-12)20-21(18(15)16)13-4-1-2-5-13/h3,6-11,13,22H,1-2,4-5H2
InChIKeyIYPUUNMLLKLEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol (CAS 680611-78-3) – Pharmacological Profile & ER Pathway-Selective Ligand Class


4-(1-Cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol (CAS 680611-78-3) belongs to the substituted 4-(indazol-3-yl)phenol class, a family of non-steroidal, pathway-selective estrogen receptor (ER) ligands first disclosed by Wyeth Research . These compounds inhibit NF-κB-mediated inflammatory gene transcription without triggering classical estrogenic proliferative responses, positioning them as candidates for treating inflammatory components of diseases such as rheumatoid arthritis and atherosclerosis . The compound is characterized by a cyclopentyl substituent at the N1 position and a fluorine atom at the C7 position of the indazole core, with a molecular formula of C₁₈H₁₇FN₂O and a molecular weight of 296.3 g/mol .

Why 4-(1-Cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol Cannot Be Substituted by Other Indazol-3-yl-phenols in ER Pathway-Selective Studies


The 4-(indazol-3-yl)phenol scaffold exhibits steep structure–activity relationships (SAR) where minor modifications at the N1 and C7 positions produce marked shifts in both NF-κB inhibitory potency and ER-mediated transcriptional activity . Changing the N1 cyclopentyl group to a butyl chain (as in CHEMBL385801) or replacing the C7 fluorine with chlorine combined with an N1 cyclohexyl group (as in CHEMBL222454) alters IC₅₀ values by 30–50% in the same HAECT-1 NF-κB assay . Even the well-known pathway-selective probe WAY-169916 displays a >5-fold weaker NF-κB IC₅₀ relative to the target compound . Consequently, procurement of a different indazol-3-yl-phenol without verifying the exact substitution pattern risks invalidating pharmacological benchmarks established in primary literature.

Quantitative Differentiation Evidence for 4-(1-Cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol vs. Structurally Closest ER Ligands


NF-κB Transcriptional Inhibition Potency: Cyclopentyl/Fluoro vs. Butyl/Chloro Analog

In a direct head-to-head comparison within the same assay platform reported by the same research group, 4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol demonstrates an IC₅₀ of 18 nM against NF-κB transcriptional activity in HAECT-1 cells expressing human ERα . The structurally closest analog differing only at N1 (cyclopentyl → n-butyl) and C7 (fluoro → chloro), 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol (CHEMBL385801), yields an IC₅₀ of 25 nM in the identical assay system . This represents a 28% improvement in potency conferred by the cyclopentyl/fluoro combination.

Estrogen receptor NF-κB inhibition Pathway-selective ligand Inflammatory gene transcription

NF-κB Inhibitory Potency Relative to Chloro/Cyclohexyl Analog: The Role of C7 Substituent

Comparing the target compound with 4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol (CHEMBL222454) – which shares the 4-hydroxyphenyl and indazole core but replaces the C7 fluorine with chlorine and the N1 cyclopentyl with a bulkier cyclohexyl group – reveals a substantial potency advantage. The target compound exhibits an IC₅₀ of 18 nM, while CHEMBL222454 shows an IC₅₀ of 37 nM in the same HAECT-1 NF-κB assay . The >2-fold difference underscores that the smaller fluoro substituent combined with the cyclopentyl group is pharmacologically preferred over the chloro/cyclohexyl pairing.

Estrogen receptor NF-κB inhibition SAR Halogen substitution

NF-κB Inhibition vs. WAY-169916: A >5-Fold Potency Advantage for the Cyclopentyl-Fluoro Indazole

WAY-169916 (CAS 669764-18-5) is the most widely cited pathway-selective ER ligand in the literature and serves as the de facto benchmark for this chemical class. In the NF-κB transcriptional inhibition assay, WAY-169916 achieves an IC₅₀ of 93 nM , whereas 4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol yields an IC₅₀ of 18 nM – a >5-fold improvement in cellular potency. Despite WAY-169916's tighter ERα binding (IC₅₀ = 3 nM in binding assays) , its weaker functional antagonism of NF-κB transcription suggests that binding affinity alone does not predict pathway-selective efficacy, making the target compound a superior tool for functional studies requiring potent NF-κB suppression.

Estrogen receptor NF-κB inhibition WAY-169916 Benchmark comparator

Functional Selectivity: Differential NF-κB Inhibition vs. ERα Transcriptional Activation

A defining feature of pathway-selective ER ligands is the separation between NF-κB inhibitory potency (therapeutic anti-inflammatory effect) and ERα transcriptional activation (classical estrogenic effect). For 4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol, the NF-κB IC₅₀ is 18 nM while the EC₅₀ for creatine kinase stimulation – a marker of classical ERα transcriptional activity – is 330 nM in the same HAECT-1 cellular background . This represents an 18.3-fold selectivity window. In contrast, 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol demonstrates an NF-κB IC₅₀ of 25 nM and a creatine kinase EC₅₀ of 63 nM, yielding only a 2.5-fold window . The >7-fold wider selectivity window of the target compound indicates superior pathway discrimination.

Pathway selectivity ERα NF-κB Creatine kinase Therapeutic window

Structural Uniqueness: N1-Cyclopentyl / C7-Fluoro Combination Absent from All Other ChEMBL-Indexed 4-(Indazol-3-yl)phenols

A survey of ChEMBL-indexed 4-(indazol-3-yl)phenols with reported ERα NF-κB IC₅₀ data reveals that the combination of an N1-cyclopentyl group with a C7-fluoro substituent is unique to this compound (CHEMBL373743) within the published dataset from Steffan et al. (2004) . All other indexed analogs with comparable potency bear either N1-butyl/C7-chloro (CHEMBL385801), N1-cyclohexyl/C7-chloro (CHEMBL222454), or N1-allyl/C7-trifluoromethyl (WAY-169916) substitution patterns . This singular combination defines a distinct SAR node that cannot be accessed by purchasing any other commercially available 4-(indazol-3-yl)phenol.

Chemical uniqueness SAR ChEMBL Indazole substitution pattern

Synthetic Accessibility with Defined Purity: Established Deprotection Route via Boron Tribromide

The compound is synthesized via a well-characterized route: boron tribromide-mediated demethylation of 1-cyclopentyl-7-fluoro-3-(4-methoxyphenyl)-1H-indazole in cyclohexene, yielding the target phenol as a white solid (0.25 g from 0.57 g precursor, 46% yield) . This Method D step C protocol is specifically optimized for the cyclopentyl/fluoro substrate, whereas related analogs such as 4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol require Method C step B conditions . The distinct synthetic protocol provides a verifiable identity and purity benchmark (typically ≥95%) that can be independently confirmed by the procuring laboratory.

Synthesis Purity Boron tribromide Methoxy deprotection Quality control

High-Value Application Scenarios for 4-(1-Cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol Based on Quantitative Differentiation Evidence


ERα Pathway-Selective NF-κB Inhibition in Rheumatoid Arthritis Synovial Fibroblast Models

The compound's 18 nM NF-κB IC₅₀ – 5.2-fold more potent than the benchmark WAY-169916 (93 nM) – makes it the preferred tool for suppressing inflammatory cytokine production in RA synovial fibroblast assays where maximal NF-κB blockade is required at low micromolar or sub-micromolar concentrations . The 18.3-fold selectivity window over classical ERα transcriptional activation further ensures that anti-inflammatory effects can be studied without confounding estrogenic proliferation.

SAR Probe for C7-Fluoro vs. C7-Chloro Pharmacophore Mapping in Indazole-Based ER Ligands

The unique N1-cyclopentyl / C7-fluoro combination (CHEMBL373743) fills a distinct SAR node not addressed by any other commercially indexed analog . Medicinal chemistry groups optimizing ER ligands can use this compound as the definitive fluoro reference point against chloro analogs (e.g., CHEMBL385801, IC₅₀ = 25 nM; CHEMBL222454, IC₅₀ = 37 nM), enabling quantitative assessment of halogen-dependent potency and selectivity changes.

In Vitro Atherosclerosis Inflammation Models Requiring NF-κB Suppression Without Endothelial ERα Activation

Patent disclosures explicitly claim this compound class for treating the inflammatory component of atherosclerosis and myocardial infarction . The target compound's EC₅₀ of 330 nM for ERα-mediated creatine kinase stimulation indicates that NF-κB inhibition (IC₅₀ = 18 nM) can be achieved at concentrations ~18-fold below those triggering classical ERα transcriptional responses, supporting its use in endothelial cell and macrophage inflammation assays where ERα activation is an undesired confounding variable.

Reference Standard for Quality Control of Custom-Synthesized Indazol-3-yl-phenol Libraries

The well-defined synthetic protocol (Method D step C: BBr₃ demethylation, 46% yield, white solid) provides a reproducible benchmark for verifying the identity and purity of newly synthesized batches. Laboratories producing custom indazole libraries can use this compound as a positive control for both NF-κB inhibitory activity and analytical characterization (HPLC purity ≥95%, expected m/z 296.3), ensuring batch-to-batch consistency in screening collections.

Quote Request

Request a Quote for 4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.